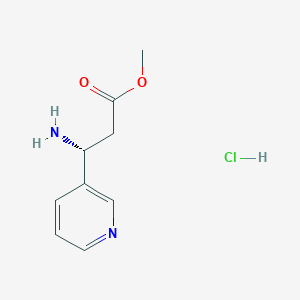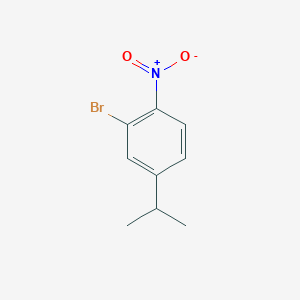
2-Bromo-4-isopropyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-isopropyl-1-nitrobenzene is an organic compound with the molecular formula C(9)H({10})BrNO(_2). It is a derivative of benzene, featuring a bromine atom, an isopropyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Bromo-4-isopropylbenzene: : One common method involves the nitration of 2-bromo-4-isopropylbenzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the benzene ring.
-
Bromination of 4-Isopropyl-1-nitrobenzene: : Another approach is the bromination of 4-isopropyl-1-nitrobenzene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide to selectively introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 2-bromo-4-isopropyl-1-nitrobenzene often involves large-scale nitration and bromination processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. These methods are designed to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 2-Bromo-4-isopropyl-1-nitrobenzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines or thiols.
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium amide (NaNH(_2)) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl(_2)) in hydrochloric acid.
Major Products
Amination: Reduction of the nitro group yields 2-bromo-4-isopropyl-1-aminobenzene.
Thioether Formation: Substitution of the bromine atom with a thiol yields 2-(alkylthio)-4-isopropyl-1-nitrobenzene.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-bromo-4-isopropyl-1-nitrobenzene serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound can be used in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used as a precursor in the manufacture of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing.
Mechanism of Action
The mechanism by which 2-bromo-4-isopropyl-1-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of the bromine atom. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps, often involving catalytic hydrogenation or chemical reductants.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-1-nitrobenzene: Similar in structure but with a methyl group instead of an isopropyl group.
2-Bromo-4-tert-butyl-1-nitrobenzene: Features a tert-butyl group, providing greater steric hindrance compared to the isopropyl group.
2-Chloro-4-isopropyl-1-nitrobenzene: Contains a chlorine atom instead of a bromine atom, affecting its reactivity and physical properties.
Uniqueness
2-Bromo-4-isopropyl-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The isopropyl group provides moderate steric hindrance, while the bromine and nitro groups influence the compound’s reactivity through their electron-withdrawing effects. This unique combination makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-bromo-1-nitro-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 |
InChI Key |
PZJWPHFXCLKQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12090413.png)
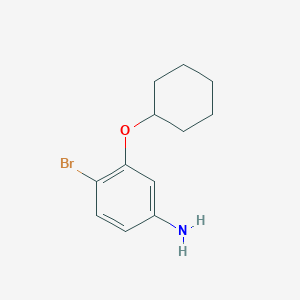



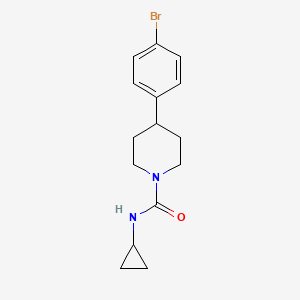

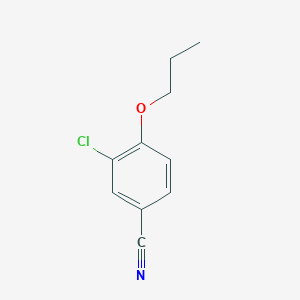

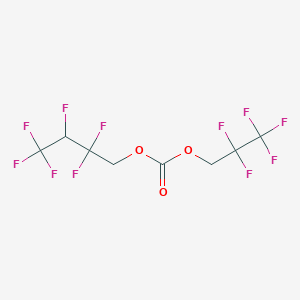
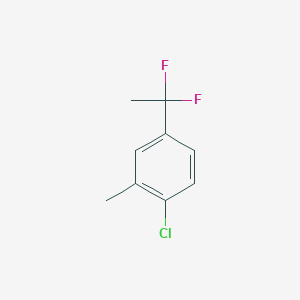
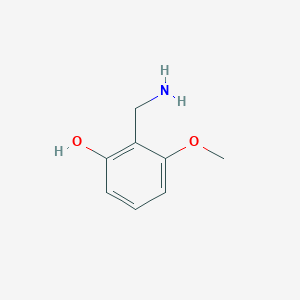
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
